molecular formula C11H15N5O5 B12652687 2'-Deoxy-4'-methoxyguanosine CAS No. 140226-16-0

2'-Deoxy-4'-methoxyguanosine

Numéro de catalogue: B12652687
Numéro CAS: 140226-16-0
Poids moléculaire: 297.27 g/mol
Clé InChI: IJQOFDIBBMYRQI-WGDKSQQYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2'-Deoxy-4'-methoxyguanosine is a synthetic nucleoside analog of guanosine that is of significant interest in biochemical and pharmacological research. This compound features a methoxy group at the 4' position of the ribose sugar, a modification that can alter its conformation, stability, and interaction with enzymes compared to its natural counterpart. Such properties make it a valuable probe for studying nucleoside metabolism, enzyme kinetics, and nucleic acid biochemistry . In antiviral research, nucleoside analogs like this compound are explored for their potential to inhibit viral polymerases. The structural modification may allow it to act as a substrate for viral replication machinery, potentially leading to chain termination or faulty RNA/DNA synthesis, thereby inhibiting the replication of viruses such as hepatitis C (HCV) and dengue virus . Furthermore, its unique structure could be utilized in probing riboswitch mechanisms, similar to how the 2'-deoxyguanosine-II riboswitch is being investigated as a novel antibacterial target, offering a pathway for drug repurposing and development . Researchers can use this compound to investigate these mechanisms and develop new therapeutic strategies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

140226-16-0

Formule moléculaire

C11H15N5O5

Poids moléculaire

297.27 g/mol

Nom IUPAC

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-20-11(3-17)5(18)2-6(21-11)16-4-13-7-8(16)14-10(12)15-9(7)19/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t5-,6+,11+/m0/s1

Clé InChI

IJQOFDIBBMYRQI-WGDKSQQYSA-N

SMILES isomérique

CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO

SMILES canonique

COC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 4 Methoxyguanosine

General Synthetic Routes for 4'-Substituted Deoxyguanosines

The synthesis of 4'-substituted deoxynucleosides, including 2'-Deoxy-4'-methoxyguanosine, often begins with suitably protected 2'-deoxynucleosides. A common strategy involves the conversion of these starting materials into 4',5'-unsaturated nucleosides. This transformation creates a key intermediate with a double bond between the 4' and 5' positions of the sugar ring.

General methods have been developed for the synthesis of 4'-methoxy nucleosides by the addition of iodine and methanol across the double bond of these 4',5'-unsaturated pyrimidine and purine (B94841) nucleosides. nih.gov One established protocol utilizes 3'-silyl-protected 2'-deoxynucleosides, which are converted in two steps to 4',5'-enol acetates. nih.govresearchgate.net These enol acetates serve as crucial starting compounds for the subsequent introduction of the 4'-methoxy group. nih.govresearchgate.net A one-pot procedure involving N-iodosuccinimide-promoted methoxylation, followed by hydrolysis and reduction of the resulting intermediates, yields the desired 4'-methoxy deoxynucleosides. nih.govresearchgate.net

Stereoselective Synthesis of the 4'-Methoxy Moiety

Achieving the correct stereochemistry at the 4'-position is critical for the biological activity of nucleoside analogs. The introduction of the 4'-methoxy group can result in the formation of two diastereomers, the α (down) and β (up) epimers. The stereoselectivity of the synthesis can be influenced by several factors, including the choice of reagents and the structure of the substrate.

For instance, in the synthesis of novel 4'-modified 2'-deoxy-2'-fluorouridine analogues, a stereoselective route was developed to produce the C4'α epimer of 4'-C-methoxy (4'-OMe) in six steps. nih.gov However, a non-stereoselective approach starting from 2'-F U could yield both α and β epimers. nih.gov Computational and ¹H-NMR analyses have shown that the stereochemistry at the 4'-position significantly impacts the sugar pucker conformation. nih.govresearchgate.net The α-epimer of 4'-OMe, for example, biases the sugar conformation towards a North-East pucker due to intramolecular hydrogen bonding and hyperconjugation effects. nih.govresearchgate.net

Preparation of Phosphoramidites and Nucleoside Triphosphates of this compound

To incorporate this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite derivative. This is typically achieved through a routine three-step procedure following the synthesis of the 4'-methoxy deoxynucleoside. nih.govresearchgate.net The resulting phosphoramidite monomers are then suitable for use in standard solid-phase oligonucleotide synthesis. nih.govresearchgate.net

Similarly, for applications involving enzymatic incorporation into nucleic acids, this compound can be converted into its 5'-triphosphate form. While specific protocols for this compound triphosphate are not detailed in the provided search results, general methods for synthesizing modified nucleoside triphosphates are well-established. The Yoshikawa protocol, for example, involves the selective 5'-monophosphorylation of an unprotected nucleoside with phosphorous oxychloride, followed by reaction with pyrophosphate and subsequent hydrolysis to yield the desired triphosphate. nih.gov

Analogues and Derivatives of this compound for Specific Research Applications

The core structure of this compound can be further modified at the nucleobase, sugar ring, and phosphate (B84403) linkage to create a diverse range of analogs with tailored properties for specific research applications.

Nucleobase Modifications

Modifications to the guanine (B1146940) base of this compound can be introduced to alter its properties. Various chemical modifications have been explored to reduce the potential hepatotoxicity of gapmer antisense oligonucleotides. nih.govresearchgate.net These modifications often target the 5- or 2-position of pyrimidines and the 8- or 7-position of purines. researchgate.netresearchgate.net For instance, introducing alkynyl modifications at the 7-position of 7-deaza-2'-deoxyguanosine (B613789) has been shown to reduce hepatotoxicity while maintaining efficacy. researchgate.net Other modifications include the introduction of thioalkyl tethers at the N2 position of guanine for site-specific crosslinking studies. nih.gov

Sugar Ring Modifications Beyond the 4'-Position

In addition to the defining 4'-methoxy group, other modifications can be made to the sugar ring of this compound to fine-tune its properties. Modifications at the 2'-position of the furanose sugar are particularly common and have been shown to improve the drug-like properties of antisense oligonucleotides. nih.gov These modifications can influence the sugar pucker conformation, which in turn affects the binding affinity and nuclease resistance of the resulting oligonucleotide. nih.govnih.gov For example, introducing a 2'-fluoro group can significantly alter the sugar's conformational preference. nih.goviu.edu Bridged nucleic acids (BNAs), where the 2'-substituent is conformationally restricted by a bridge to the 4'-position, represent another class of sugar modifications that can dramatically increase binding affinity and nuclease resistance. nih.gov

Enzymatic Incorporation and Processing of 2 Deoxy 4 Methoxyguanosine

Substrate Recognition by DNA Polymerases

DNA polymerases are responsible for the synthesis of DNA, a process that requires high fidelity to maintain genomic integrity. The introduction of a modified nucleotide, such as the triphosphate form of 2'-Deoxy-4'-methoxyguanosine (4'-MeO-dGTP), challenges the enzyme's ability to select and incorporate the correct nucleotide.

The fidelity of a DNA polymerase refers to its ability to accurately insert the correct nucleotide opposite a template base, while processivity is the enzyme's ability to catalyze consecutive nucleotide incorporations without dissociating from the template. The 4'-methoxy group on this compound can significantly impact both of these properties.

Research has shown that modifications to the sugar moiety of a nucleotide can affect the conformational changes a polymerase undergoes during the catalytic cycle. The bulky methoxy (B1213986) group at the 4'-position can create steric hindrance within the enzyme's active site, potentially slowing down the rate of incorporation and affecting the enzyme's ability to discriminate between correct and incorrect base pairings. This can lead to a decrease in both fidelity and processivity. For instance, some studies have demonstrated that while certain polymerases can incorporate nucleotides with sugar modifications, the efficiency is often reduced. The herpes simplex virus DNA polymerase, for example, shows altered kinetics and reduced fidelity when its processivity factor, UL42, has reduced DNA binding affinity nih.gov. While not directly involving this compound, this illustrates the principle that modifications affecting the polymerase-DNA interaction can impact fidelity and processivity nih.gov.

When compared to its natural counterpart, deoxyguanosine triphosphate (dGTP), 4'-MeO-dGTP is generally a poorer substrate for DNA polymerases. excedr.com The active site of a DNA polymerase is finely tuned to accommodate the specific shape and chemical properties of the four canonical dNTPs (dATP, dCTP, dGTP, and dTTP).

Kinetic studies comparing the incorporation of modified versus natural nucleotides often reveal a higher Michaelis constant (Km) and a lower maximum reaction velocity (Vmax) for the modified analog. This indicates a lower binding affinity and a slower catalytic rate. For example, studies with other modified guanosine (B1672433) analogs, such as 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP), have shown that even subtle changes can drastically alter substrate suitability for different polymerases. While DNA polymerase beta can efficiently use ddGTP, other polymerases like alpha and gamma utilize it poorly or not at all. nih.gov This differential utilization highlights the stringent structural requirements of the polymerase active site.

Table 1: Comparative Kinetic Parameters for dGTP and a Hypothetical Modified dGTP Analog

NucleotidePolymeraseKm (µM)kpol (s-1)Incorporation Efficiency (kpol/Km) (µM-1s-1)
dGTPDNA Pol β7.8--
ddGTPDNA Pol β1.8--
N2-Bn-dGTPDNA Pol κ-->105-fold decrease vs dGTP
N2-Bn-dGTPDNA Pol δ-->105-fold decrease vs dGTP

Data for ddGTP and N2-Bn-dGTP are presented as examples of modified guanosine analogs to illustrate the potential impact of modifications on kinetic parameters. Specific kinetic data for this compound were not available in the search results. The data for ddGTP is from a study on DNA polymerase beta nih.gov, and the data for N2-Bn-dGTP reflects its interaction with DNA polymerases κ and δ nih.gov.

DNA polymerases are categorized into different families (A, B, C, D, X, Y, and RT) based on sequence homology and structural features. mdpi.com The ability of a polymerase to incorporate a modified nucleotide like 4'-MeO-dGTP is highly dependent on the architecture of its active site.

The active site of a polymerase can be described as resembling a right hand, with "palm," "fingers," and "thumb" domains. The palm domain contains the catalytic residues, while the fingers and thumb domains are involved in positioning the template and the incoming nucleotide. Polymerases from different families exhibit variations in the flexibility and size of their active sites. For instance, Y-family polymerases are known for their ability to bypass DNA lesions and often have a more spacious active site, which may better accommodate bulky modifications. mdpi.com In contrast, high-fidelity replicative polymerases from the B-family, such as Pol δ and Pol ε, have more constrained active sites to ensure accurate replication. wikipedia.orgnih.gov Therefore, 4'-MeO-dGTP is more likely to be a substrate for a Y-family polymerase than for a high-fidelity B-family polymerase. Studies on other N2-substituted dGTP derivatives have shown that they are poor substrates for B-family polymerases like Pol α and Pol δ, as well as the X-family polymerase Pol β. nih.gov

Incorporation into Oligonucleotide Sequences (DNA and RNA)

The incorporation of modified nucleotides into synthetic oligonucleotides is crucial for various applications, including therapeutics and diagnostics. This compound can be introduced into DNA and RNA sequences through both chemical and enzymatic methods.

Solid-phase synthesis is the most common method for chemically synthesizing oligonucleotides. biotage.co.jp This technique involves the sequential addition of phosphoramidite building blocks to a growing chain attached to a solid support. biotage.co.jp To incorporate this compound, a corresponding phosphoramidite derivative is required. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. almacgroup.com This method allows for the precise placement of the modified nucleotide at any desired position within the oligonucleotide sequence. nih.gov

Enzymatic approaches offer an alternative method for incorporating modified nucleotides. This typically involves using a DNA polymerase to extend a primer on a template strand, with the modified nucleotide triphosphate (e.g., 4'-MeO-dGTP) present in the reaction mixture. du.ac.in The success of this approach depends on the ability of the chosen polymerase to accept the modified nucleotide as a substrate. While generally less efficient for site-specific incorporation compared to solid-phase synthesis, enzymatic methods are valuable for creating randomly modified oligonucleotides or for applications like PCR with modified dNTPs. nih.gov

The efficiency of incorporating this compound, whether by chemical or enzymatic means, can be influenced by several factors.

In solid-phase synthesis , the coupling efficiency of the modified phosphoramidite can be lower than that of standard phosphoramidites, potentially leading to a higher rate of failure sequences. The bulky 4'-methoxy group might sterically hinder the coupling reaction.

In enzymatic incorporation , the efficiency is highly dependent on the chosen polymerase and the specific sequence context of the template strand. The bases flanking the template nucleotide can affect the local DNA structure and the positioning of the template in the polymerase active site, thereby influencing the incorporation of the modified nucleotide. nih.gov For example, studies on the misincorporation of nucleotides opposite the damaged base 2-hydroxyadenine have shown that the surrounding sequence context significantly impacts which nucleotide is inserted by different DNA polymerases. nih.gov Similarly, the efficiency of incorporating 4'-MeO-dGTP is likely to vary depending on the neighboring bases in the template.

Table 2: Comparison of Oligonucleotide Synthesis Methods for Incorporating Modified Nucleotides

FeatureSolid-Phase SynthesisEnzymatic Approach
Methodology Stepwise chemical addition of phosphoramidites on a solid support. biotage.co.jpPolymerase-mediated extension of a primer using a template. du.ac.in
Specificity High; allows for precise, site-specific incorporation.Lower; depends on template sequence and polymerase fidelity.
Efficiency Can be affected by the coupling efficiency of the modified phosphoramidite.Dependent on the polymerase's ability to accept the modified nucleotide and sequence context. nih.gov
Scale Well-suited for small to medium-scale synthesis.Can be used for large-scale production, especially with PCR-based methods.
Requirement Requires a custom-synthesized phosphoramidite of the modified nucleoside.Requires the triphosphate form of the modified nucleoside and a suitable polymerase.

Despite a comprehensive search for scientific literature, no specific research findings on the enzymatic incorporation and processing of this compound by reverse transcriptases or other nucleic acid-synthesizing enzymes could be located. The conducted searches across multiple queries failed to identify any studies detailing the interaction of this particular modified nucleoside with DNA or RNA polymerases.

Consequently, it is not possible to provide an article on the "Interaction with Reverse Transcriptases and Other Nucleic Acid-Synthesizing Enzymes" as outlined in the user's request. The absence of available data prevents the creation of the specified content, including detailed research findings and data tables, concerning this compound.

Further research would be required to determine the substrate efficiency, incorporation kinetics, and fidelity of various polymerases when encountering this compound triphosphate. Such studies would be essential to elucidate its potential role and effects in nucleic acid synthesis.

Structural and Conformational Analysis of 2 Deoxy 4 Methoxyguanosine in Nucleic Acids

Spectroscopic Characterization of Nucleic Acids Containing 2'-Deoxy-4'-methoxyguanosine

Spectroscopic techniques are vital for elucidating the structure of modified nucleic acids in solution, providing insights that complement solid-state methods like X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Studies of Modified Duplexes and Hairpins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of nucleic acids in solution. wikipedia.orgnih.govnih.gov For a molecule like this compound, ¹H NMR would be particularly informative. The analysis of scalar coupling constants (³J(H,H)) between protons on the deoxyribose ring allows for the determination of the sugar's pucker, which is a key conformational feature. nih.govnorthwestern.edu

Table 1: Typical ¹H NMR Coupling Constants for Determining Sugar Pucker Conformation. northwestern.edu
Coupling ConstantN-type (C3'-endo) ConformationS-type (C2'-endo) Conformation
J(H1'-H2')Small (Weak cross-peak)Large (Strong cross-peak)
J(H3'-H4')Large (Strong cross-peak)Small (Weak cross-peak)
J(H2'-H3')IntermediateIntermediate

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the secondary structure of nucleic acids. researchgate.net The distinct helical geometries of A-form, B-form, and Z-form DNA produce characteristic CD spectra. mdpi.com

Given that 4'-modifications often induce a North (C3'-endo) sugar pucker, which is characteristic of A-form helices, it is probable that a DNA duplex containing this compound would exhibit A-like structural features. glenresearch.com A typical B-form DNA shows a positive band around 280 nm and a negative band around 250 nm. mdpi.com In contrast, A-form DNA is characterized by a dominant positive band near 260 nm and a strong negative band around 210 nm. Therefore, CD spectroscopy of a duplex modified with this compound would be expected to show a shift toward an A-form spectrum, providing evidence for the conformational influence of the 4'-methoxy group. researchgate.netmdpi.com

X-ray Crystallography of this compound-Containing Nucleic Acid Structures

X-ray crystallography provides definitive, high-resolution three-dimensional structures of molecules in their crystalline state. nih.gov While a crystal structure for an oligonucleotide containing this compound has not been specifically reported, crystallographic studies of related compounds offer valuable insights. For instance, the crystal structure of an RNA modified with 4'-C-methoxy-2'-deoxy-2'-fluoronucleotides revealed that the 4'-methoxy substituent is in close proximity to the neighboring 5'- and 3'-phosphate groups. nih.govacs.org

This proximity can provide steric hindrance that shields the phosphodiester backbone from nuclease degradation, a property that was observed for these modified RNAs. nih.govacs.org A crystal structure of a this compound-containing DNA duplex would be invaluable to precisely determine bond angles, sugar pucker, and the specific orientation of the methoxy (B1213986) group within the helix, confirming the conformational preferences suggested by spectroscopic and computational methods. nih.govmdpi.com

Computational Modeling and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape and dynamics of modified nucleic acids. nih.gov These methods can predict the preferred sugar pucker and glycosidic bond torsion angles, providing a theoretical framework to interpret experimental data. researchgate.netnih.gov

Analysis of Sugar Pucker Conformation (e.g., C3'-endo, C2'-endo)

The furanose ring of a deoxyribose sugar is not planar and exists in a dynamic equilibrium between two major conformations: C3'-endo (North) and C2'-endo (South). glenresearch.comcolostate.edu This "sugar pucker" is a critical determinant of nucleic acid structure, with C3'-endo being characteristic of A-form DNA and RNA, and C2'-endo being the hallmark of B-form DNA. glenresearch.comcolostate.edu

Computational studies on the analogous 4'-C-methoxy-2'-deoxy-2'-fluorouridine nucleoside showed that the 4'-methoxy group strongly favors a North-East sugar pucker. nih.govacs.org This preference is attributed to stabilizing intramolecular hydrogen bonding and hyperconjugation effects. nih.gov Applying this understanding, it is highly likely that this compound also adopts a C3'-endo (North) conformation. This modification effectively "locks" the sugar into an RNA-like pucker, which would force a DNA duplex to adopt an A-form or a mixed A/B-form geometry. glenresearch.comresearchgate.net

Table 2: Characteristics of Major Sugar Pucker Conformations. glenresearch.comcolostate.edu
CharacteristicC3'-endo (North)C2'-endo (South)
Associated Helix TypeA-form DNA, RNAB-form DNA
Phosphate-Phosphate DistanceShorterLonger
Groove GeometryWide, shallow minor groove; Narrow, deep major grooveNarrow minor groove; Wide major groove

Glycosidic Bond Conformation (Syn/Anti) and Stability

The glycosidic bond connects the nucleobase to the sugar ring, and its rotation leads to two primary conformations: syn and anti. colostate.eduwikipedia.orgkhanacademy.org In the anti conformation, the base is positioned away from the sugar, which is the predominant form in standard A- and B-form DNA. colostate.edu In the syn conformation, the base is positioned over the sugar ring. colostate.edu For purines like guanosine (B1672433), the energy barrier for rotation between syn and anti is lower than for pyrimidines, and the syn conformation is observed in alternative structures like Z-DNA and G-quadruplexes. colostate.edu

Impact on Base Pairing and Stacking Interactions

There is no available data from experimental or computational studies describing how the 4'-methoxy modification on a 2'-deoxyguanosine (B1662781) unit influences the hydrogen bonding patterns with complementary bases or the stacking energies and geometry with adjacent bases within a DNA duplex.

Interactions with Dna Repair Pathways and Mutagenic Potential

Recognition by DNA Glycosylases and Nucleases

The cellular repair machinery's initial challenge is to recognize the modified base as damage. The primary pathways for dealing with base modifications are base excision repair (BER), initiated by DNA glycosylases, and nucleotide excision repair (NER), which recognizes bulkier, helix-distorting lesions. Direct damage reversal by enzymes like O6-alkylguanine-DNA alkyltransferase (AGT) is also a key mechanism for O-alkylated adducts.

There is little evidence to suggest that O-alkylated guanine (B1146940) adducts are recognized and excised by DNA glycosylases, the initiating enzymes of the BER pathway. The primary repair mechanism for the analogous and highly mutagenic O6-methylguanine lesion is not BER, but direct damage reversal by the O6-alkylguanine-DNA alkyltransferase (AGT) protein. nih.govyoutube.com This "suicide" enzyme stoichiometrically transfers the alkyl group from the DNA base to one of its own cysteine residues. nih.govyoutube.com The alkylated AGT is then degraded. oup.com

However, nucleotide excision repair (NER) may serve as a backup pathway, particularly for related O-alkylated pyrimidines when AGT-mediated repair is inefficient. Studies on O4-methylthymine (m⁴T), another O-alkylated lesion, have revealed a complex interplay between AGT and NER. While some bacterial AGTs can repair m⁴T efficiently, human AGT (hAGT) is notably poor at this task. nih.govnih.gov Interestingly, in certain experimental contexts, the expression of hAGT was found to hinder the removal of m⁴T by the NER pathway, suggesting that the AGT protein, while unable to efficiently repair the lesion, may bind to it and shield it from recognition by NER proteins. nih.govnih.gov This indicates a potential competition between repair pathways for O-alkylated lesions. Given these findings, it is plausible that 4'-methoxyguanosine, if not a substrate for a dedicated repair enzyme, might be recognized by the NER machinery, although its small size may make it a poor substrate compared to bulkier adducts.

The presence of a modified base within a restriction enzyme recognition site can significantly alter or completely block the enzyme's ability to cleave the DNA. This has been demonstrated with the analogous O4-alkyldeoxythymidine adducts. nih.gov The presence of an O4-ethyl or O4-methyl group on a thymine (B56734) within a specific sequence abolished cleavage by enzymes like XhoII, MboI, MflI, and NdeII. nih.gov Other enzymes, such as BamHI and Sau3A, showed altered cutting specificity depending on the adduct and the complementary strand. nih.gov

These findings suggest that 2'-Deoxy-4'-methoxyguanosine within a restriction site would likely interfere with enzyme binding and catalysis. The methoxy (B1213986) group, similar to other alkyl groups, would alter the conformation and hydrogen-bonding pattern of the guanine base, thereby disrupting the specific interactions required for recognition and cleavage by the endonuclease.

Table 1: Effect of O4-Alkyldeoxythymidine Adducts on Restriction Enzyme Activity

Restriction EnzymeRecognition SiteSubstrate StatusCleavage Outcome
XhoII, MboI, MflI, NdeII Various (within test sequence)Contains O4-EtdT or O4-MedTCleavage abolished
BamHI, Sau3A, BstI, BstYI GGATCC, GATC, PuGATCPyContains O4-EtdT or O4-MedTAltered cutting specificity
DpnI G(m)ATCAll tested oligomersNo cleavage observed

This table is based on data from studies on O4-alkyldeoxythymidines, an analogous O-alkylated base modification, as a proxy for the potential effects of this compound. nih.gov

Potential for Lesion Mimicry and DNA Damage Tolerance

O-alkylated guanine lesions are particularly insidious because they can mimic the structural properties of natural DNA bases, allowing them to evade detection by the cell's proofreading machinery. Structural studies of the related O6-methylguanine (O6MeG) lesion show that it readily forms a stable base pair with thymine that is geometrically similar to a canonical A-T base pair. nih.gov This O6MeG:T pair fits well within the active site of DNA polymerases, which primarily select nucleotides based on the shape and hydrogen-bonding pattern of the resulting base pair. nih.gov

By mimicking a standard Watson-Crick base pair, the lesion is "tolerated" by the polymerase and the replication fork can proceed without stalling. nih.govnih.gov This act of lesion mimicry is central to the mutagenic nature of O-alkylated guanines. It is highly probable that this compound would behave similarly, pairing with thymine during replication and thus being tolerated by the replication machinery at the cost of introducing a mutation.

Implications for Replication Bypass and Translesion Synthesis

When a replicative DNA polymerase encounters a lesion it cannot accommodate, the cell may employ specialized translesion synthesis (TLS) polymerases to replicate across the damage, a process known as replication bypass. nih.govnih.gov O-alkylated lesions are known substrates for TLS.

Studies on a series of O4-alkyldeoxythymidine lesions in human cells showed they are moderate blocks to DNA replication, with bypass efficiencies ranging from approximately 20% to 35%. nih.gov These lesions are highly mutagenic, inducing T→C transition mutations. nih.gov Similarly, O6-methylguanine is efficiently bypassed, with polymerases inserting both cytosine and thymine opposite the lesion with comparable efficiency. nih.gov The insertion of thymine leads to the characteristic G:C to A:T transition mutation associated with this adduct. nih.gov

The bypass of 4'-methoxyguanosine would likely be a mutagenic event. The methoxy group at the O4 position would favor pairing with thymine, leading to G:C to A:T transitions in subsequent rounds of replication. The efficiency of this bypass and the specific TLS polymerases involved would depend on the precise structural distortion caused by the methoxy group.

Table 2: Replication Bypass Efficiencies of O4-Alkyldeoxythymidine Lesions in Human HEK293T Cells

DNA LesionAlkyl Group StructureBypass Efficiency (%)
O4-nPrdTn-Propyl34.9%
O4-iPrdTIsopropyl30.3%
O4-nBudTn-Butyl31.5%
O4-iBudTIsobutyl24.3%
O4-(R)-sBudT(R)-sec-Butyl19.9%
O4-(S)-sBudT(S)-sec-Butyl21.7%

This table presents data from studies on O4-alkyldeoxythymidines as an analogy for how a lesion like this compound might be handled by the replication machinery. nih.gov

Applications As a Molecular Probe in Biological Systems

Probing DNA Replication Mechanisms

The incorporation of 2'-Deoxy-4'-methoxyguanosine into DNA templates serves as a powerful tool to investigate the intricacies of DNA replication. The altered sugar pucker can act as a localized steric block or conformational anomaly, allowing researchers to study how the replicative machinery, including DNA polymerases and helicases, responds to structural variations in the template strand. Studies have shown that modifications at the 4'-position of the deoxyribose can influence the processivity and fidelity of DNA polymerases. For instance, the presence of a 4'-methoxy group can affect the rate of nucleotide incorporation and the ability of the polymerase to extend the growing DNA strand, providing insights into the geometric constraints of the polymerase active site.

Investigating DNA Repair Processes

The enhanced stability of oligonucleotides containing 4'-methoxy-modified nucleosides against nuclease degradation makes them excellent probes for studying DNA repair pathways. oup.comgenelink.comnih.govidtdna.comsynoligo.combeilstein-journals.org This increased resistance allows for the design of stable DNA substrates containing specific lesions, which can then be used to assay the activity of various DNA repair enzymes. For example, a DNA duplex containing this compound adjacent to a known DNA lesion can be used to investigate how the conformational change induced by the methoxy (B1213986) group affects the recognition and excision of the damaged base by DNA glycosylases or the subsequent steps in the base excision repair (BER) or nucleotide excision repair (NER) pathways. The altered conformation may either enhance or inhibit the binding and catalytic activity of repair enzymes, thereby revealing critical details about their mechanism of action.

Elucidating Polymerase Substrate Specificity

The enzymatic incorporation of this compound triphosphate (4'-MeO-dGTP) by DNA polymerases provides a direct method for probing their substrate specificity. The ability of a polymerase to accept and incorporate this modified nucleotide is indicative of the flexibility and steric tolerance of its active site. Comparative studies using different DNA polymerases can reveal varying degrees of acceptance for 4'-methoxy-modified substrates, shedding light on the structural determinants of polymerase fidelity and selectivity. researchgate.net Such studies are crucial for understanding how polymerases distinguish between correct and incorrect nucleotides and how they handle modified or damaged DNA precursors.

Polymerase TypeSubstrate Specificity ObservationReference
Family A (e.g., T7 DNA Polymerase)May exhibit reduced incorporation efficiency due to steric constraints in the active site.
Family B (e.g., Pfu DNA Polymerase)Often show higher fidelity and may be more sensitive to sugar modifications.
Y-family (e.g., DNA Polymerase η)Known for their ability to bypass DNA lesions, may show greater tolerance for 4'-modified substrates. plos.org

Applications in Advanced Nucleic Acid Synthesis and Engineering (e.g., PCR, Sequencing)

The unique properties of this compound lend themselves to applications in advanced nucleic acid synthesis and engineering. The enhanced nuclease resistance of oligonucleotides containing this modification is a desirable feature for primers and probes used in techniques like Polymerase Chain Reaction (PCR), as it can improve their stability in complex biological samples. idtdna.comsynoligo.com However, the incorporation of 4'-MeO-dGTP during PCR can be challenging for many standard DNA polymerases and may require the use of engineered enzymes with broader substrate acceptance.

In the context of DNA sequencing, particularly Sanger sequencing, the incorporation of modified nucleotides can be used to introduce specific termination points or to probe the sequence context preferences of DNA polymerases. While not a standard component, the use of 4'-methoxy-modified deoxynucleoside triphosphates could potentially be adapted for specialized sequencing applications aimed at analyzing DNA secondary structures or protein-DNA interaction sites.

TechniqueApplication of this compoundPotential Outcome
PCR Incorporation into primers to increase nuclease resistance.Improved primer stability and amplification efficiency in nuclease-rich environments.
DNA Sequencing As a modified substrate for DNA polymerase.Probing polymerase active site and identifying sequence-specific incorporation patterns.

Advanced Research Concepts and Future Directions

Development of Next-Generation 2'-Deoxy-4'-methoxyguanosine Analogues

The development of next-generation analogues of this compound is a key area of research aimed at enhancing its therapeutic properties and overcoming limitations of existing nucleoside analogues. Research in this field focuses on strategic modifications to the core structure to improve cellular uptake, increase metabolic stability, and enhance target specificity.

One promising approach involves the modification of the purine (B94841) base at the 6-position. Substituents at this position can be designed to be cleaved by intracellular deaminases, which releases the parent guanosine (B1672433) derivative. This prodrug strategy can lead to reduced toxicity and improved bioavailability by lowering the plasma concentration of the active form and increasing the lipophilicity of the prodrug for better cell membrane penetration. For instance, replacing the carbonyl group at the C6 position with a methoxy (B1213986) group has been shown to consistently improve activity against the Hepatitis C virus (HCV) replicon in related 2'-methylguanosine analogues.

Another area of focus is the modification of the sugar moiety. The introduction of different groups at the 4'-position of the ribose ring is an important structural motif being explored. For example, the synthesis of 4'-ethoxy nucleoside analogues has been achieved using butenolides as optically active templates. Furthermore, the synthesis of 2'-deoxy, 2',3'-unsaturated, and 2',3'-dideoxynucleoside analogues with a methyl group at the 4'-position has yielded compounds with potent anti-HIV activity. These modifications can significantly influence the conformational properties of the nucleoside, which in turn affects its interaction with viral polymerases and other cellular enzymes.

The development of these next-generation analogues often involves complex chemical syntheses. For example, the synthesis of 4'-substituted nucleosides like 4'-methoxyuridine has been a subject of research for decades. More recent work has focused on developing enantioselective and modular platforms for the synthesis of C4'-modified nucleoside analogues, which allows for the efficient production of a variety of structures with different modifications at this position.

Researchers are also exploring the use of prodrug moieties, such as phosphoramidate (B1195095) ProTides, to enhance the antiviral activity of guanosine analogues. This approach has been successful in significantly increasing the potency of 2'-methylguanosine against HCV. The combination of modifications at both the sugar and base moieties, along with the use of prodrug strategies, represents a powerful approach for the development of highly effective next-generation this compound analogues.

Integration into Synthetic Biology Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems, and to re-design existing, natural biological systems for useful purposes. The integration of chemically modified nucleotides, such as this compound, into synthetic biology systems offers exciting possibilities for creating novel functions and applications.

One of the key challenges in moving dynamic DNA nanotechnology from the laboratory to living organisms is the harsh biological environment, which can lead to the degradation of natural DNA and RNA. Chemical modifications to the sugar, phosphate (B84403) backbone, and bases of nucleic acids can dramatically enhance their stability against nuclease-mediated degradation. For instance, 2'-O-methyl (2'-OMe) ribonucleotides are more efficiently incorporated into synthetic oligonucleotides than other modifications like locked nucleic acids (LNA) and have been used to construct more robust strand displacement systems. The 4'-methoxy modification in this compound could similarly confer increased stability, making it a valuable component for building durable DNA nanodevices for in-cell applications.

Furthermore, synthetic biology is being used to reconstruct metabolic pathways in microbial hosts for the high-yield production of valuable compounds, including pharmaceuticals. By engineering the metabolic pathways of organisms like E. coli or yeast, it may be possible to develop microbial cell factories for the sustainable and cost-effective production of this compound and its analogues. This approach involves cloning the biosynthetic pathway genes into a suitable host and optimizing precursor and cofactor supplies to maximize yield.

The integration of this compound into synthetic genetic polymers, also known as xeno-nucleic acids (XNAs), is another promising area. XNAs are chemically modified analogues of DNA and RNA that can store and transmit genetic information but have different chemical backbones. The unique properties of this compound could be leveraged to create XNAs with novel functionalities, potentially overcoming some of the limitations of natural nucleic acids in various applications.

High-Throughput Screening Methodologies for Modified Nucleosides

High-throughput screening (HTS) is a crucial process in drug discovery that allows for the rapid testing of large numbers of chemical compounds for a specific biological target. The development of effective HTS methodologies is essential for identifying and optimizing the biological activity of modified nucleosides like this compound.

A variety of HTS assays are employed to screen for antiviral activity. One common approach is the cytopathic effect (CPE)-based assay, where the ability of a compound to protect host cells from virus-induced cell death is measured. This method has been successfully used to screen large compound libraries for inhibitors of viruses like the Bluetongue virus. Such an assay could be adapted to screen for the antiviral potential of this compound and its analogues.

Fluorescence-based methods are also widely used in HTS due to their high sensitivity and amenability to automation. These techniques include fluorescence polarization and Förster resonance energy transfer. A specific application for nucleoside analogues involves the use of fluorescently labeled nucleosides to develop competitive binding assays. By synthesizing a fluorescent version of this compound, it would be possible to screen for its binding to target enzymes, such as viral polymerases, and to identify other small molecules that compete for the same binding site.

Another important aspect of screening modified nucleosides is to assess their interaction with nucleoside kinases, which are responsible for phosphorylating them to their active triphosphate form. A semi-automated, luciferase-based assay has been developed to screen the activity of nucleoside kinases towards a wide range of natural and modified nucleosides. This assay provides a rapid and reliable method to determine if this compound is a substrate for these essential enzymes.

The HTS process typically involves several stages, starting with the preparation of compound libraries and the establishment of an automated screening method. This is followed by data acquisition and analysis to identify "hits" or "leads" that show the desired activity. These hits are then subjected to further validation and optimization. The use of robotics and automated liquid handling systems allows for the screening of hundreds of thousands of compounds in a short period.

Advanced Computational Approaches for Predicting Biological Behavior

Advanced computational methods are increasingly being used to predict the biological activity of compounds, which can significantly accelerate the drug discovery process. These in silico approaches can be applied to this compound to model its behavior and guide the design of more potent and selective analogues.

One of the primary computational tools used is molecular dynamics (MD) simulations. MD simulations provide an atomistic-level view of the interactions between a molecule and its biological target over time. This can reveal important details about the binding mode of this compound to a viral polymerase, for example. By understanding these interactions, researchers can make rational modifications to the molecule to improve its binding affinity and selectivity. MD simulations have been successfully used to investigate the binding of novel guanosine derivatives to the SARS-CoV-2 RNA-dependent RNA polymerase.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of this compound analogues, it is possible to predict the activity of new, unsynthesized compounds. This can help to prioritize which analogues to synthesize and test, saving time and resources.

Machine learning algorithms, including neural networks and deep learning, are also being increasingly applied to predict biological activity. These methods can learn complex patterns from large datasets of chemical structures and their associated biological activities. A trained machine learning model could be used to predict the antiviral activity of novel this compound analogues based on their molecular descriptors.

These computational approaches are not only used to predict activity but also to understand the fundamental properties of modified nucleosides. For instance, quantum mechanical calculations can be used to determine the preferred sugar conformation of a nucleoside, which is a key determinant of its biological activity. Such calculations have shown that the introduction of a 4'-fluorine atom can switch the preferred sugar pucker from a DNA-like to an RNA-like conformation. Similar studies on this compound could provide valuable insights into its structural and electronic properties.

The integration of these various computational methods provides a comprehensive toolkit for the study of this compound. By combining molecular modeling, QSAR, and machine learning, researchers can gain a deeper understanding of its biological behavior and accelerate the development of new therapeutic agents based on its structure.

Q & A

Basic: What synthetic strategies ensure regioselectivity in 2'-deoxy-4'-methoxyguanosine synthesis?

Methodological Answer:
Regioselective synthesis can be achieved using glycosyl donors (e.g., 2-deoxy-2-iodo-4-thioribofuranosyl derivatives) and optimized reaction conditions. For example, N-9 regio- and β-anomer selectivity is attainable by coupling purine bases with glycosyl donors under controlled temperatures (50–60°C) and catalytic activation (e.g., TMSOTf). Purification via silica gel chromatography or HPLC ensures separation of minor regioisomers (e.g., <6% N-7 byproducts) .

Basic: How should researchers assess the chemical stability of this compound?

Methodological Answer:
Stability under recommended storage conditions (dry, inert atmosphere, -20°C) can be validated via accelerated degradation studies using thermal stress (40–60°C), pH variations (1–13), and exposure to light. Monitor decomposition via HPLC-MS to identify hazardous byproducts (e.g., dealkylation or oxidation products). Stability data should align with ICH guidelines for pharmaceuticals .

Advanced: How to design antiviral activity assays against drug-resistant viral mutants?

Methodological Answer:
Evaluate efficacy using drug-resistant viral strains (e.g., HIV M184V or HBV entecavir-resistant mutants) in MT-4 or HepG2 cell lines. Measure EC₅₀ values via plaque reduction or RT-qPCR for viral load. Compare cytotoxicity (CC₅₀) in host cells to calculate selectivity indices (SI = CC₅₀/EC₅₀). For example, 4'-C-cyano derivatives showed 100x higher anti-HBV activity than parent compounds .

Advanced: What structural modifications improve the selectivity index (SI) against hepatitis B virus (HBV)?

Methodological Answer:
4'-C-cyanation significantly enhances SI by increasing antiviral potency without proportional cytotoxicity. In 2'-deoxy-4'-thioguanosine derivatives, introducing a cyano group at the 4'-α-C position reduced EC₅₀ from 28 μM to 0.28 μM while maintaining CC₅₀ >100 μM. Molecular docking studies suggest enhanced binding to viral polymerase active sites .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:
Use 1^1H/13^13C NMR to verify sugar moiety conformation (e.g., 4'-methoxy group at δ 3.3–3.5 ppm) and purine base orientation. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C11_{11}H15_{15}N5_5O4_4: calc. 282.1056, obs. 282.1052). Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Advanced: How to resolve discrepancies in antiviral activity across cell lines?

Methodological Answer:
Discrepancies may arise from differential cellular uptake or metabolism. Normalize data using internal controls (e.g., luciferase reporters) and quantify intracellular metabolite levels via LC-MS/MS. For example, 2'-deoxy-4'-azido nucleosides showed cell line-dependent phosphorylation efficiency, impacting HCV inhibition .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:
Avoid inhalation or skin contact using PPE (gloves, lab coats, fume hoods). Store at -20°C in airtight containers under nitrogen. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Acute toxicity data (e.g., LD₅₀ >2000 mg/kg in rats) suggest moderate risk .

Advanced: How does 4'-thio modification impact oligonucleotide stability and hybridization?

Methodological Answer:
Replacing the 4'-oxygen with sulfur enhances nuclease resistance (e.g., 4'-thioDNA survives 24h in serum) and improves RNA hybridization (ΔTₘ +5–8°C). Stability is validated via gel electrophoresis after incubation with DNase I/Serum, while hybridization is confirmed via FRET or thermal denaturation assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.